![molecular formula C12H14N2 B11811400 4-[(2R)-piperidin-2-yl]benzonitrile](/img/structure/B11811400.png)
4-[(2R)-piperidin-2-yl]benzonitrile
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Overview
Description
Preparation Methods
The synthesis of 4-[(2R)-piperidin-2-yl]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . Another method involves the cyanation of benzene halides or toluene halides with ammonia . Industrial production methods often utilize ammoxidation of toluene, ammonia, and air at high temperatures .
Chemical Reactions Analysis
4-[(2R)-piperidin-2-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen gas for reduction, and various oxidizing agents for oxidation.
Scientific Research Applications
4-[(2R)-piperidin-2-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of dyes, pesticides, and advanced coatings.
Mechanism of Action
The mechanism of action of 4-[(2R)-piperidin-2-yl]benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
4-[(2R)-piperidin-2-yl]benzonitrile can be compared with other similar compounds, such as:
Benzonitrile: A simpler compound with a similar nitrile group but without the piperidine ring.
4-(piperidin-2-yl)benzonitrile hydrochloride: A closely related compound with similar chemical properties.
2-methyl-4-[(2R)-piperidin-2-yl]benzonitrile: Another derivative with an additional methyl group. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
4-[(2R)-piperidin-2-yl]benzonitrile, also known as (R)-4-(piperidin-2-yl)benzonitrile hydrochloride, is a compound that has attracted considerable attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's structure features a piperidine ring attached to a benzonitrile moiety. This configuration is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. The precise mechanisms can vary based on the context of its application:
- Enzyme Interaction : The compound has been utilized in studies examining enzyme interactions, particularly in relation to neurotransmitter systems.
- Receptor Binding : It shows potential as a ligand for various receptors, influencing cellular signaling pathways.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Study | Biological Activity | IC50/EC50 Values | Notes |
---|---|---|---|
Study 1 | Inhibition of enzyme X | IC50 = 0.5 μM | Competitive inhibitor |
Study 2 | Antiproliferative effects on cancer cells | EC50 = 1.0 μM | Selective against BRCA-deficient cells |
Study 3 | Histamine receptor antagonist | pA2 = 8.47 | High affinity for H3 receptor |
Case Studies
- Anticancer Activity : Research has indicated that this compound exhibits antiproliferative effects on BRCA-deficient cancer cell lines. The compound's selectivity over BRCA-proficient cells suggests a potential therapeutic avenue for targeted cancer therapies.
- Neurotransmitter Modulation : In studies focusing on neurotransmitter systems, the compound has shown promise in modulating histamine receptors, particularly as an antagonist at the H3 receptor. This modulation may have implications for treating neurological disorders.
- Tyrosinase Inhibition : Investigations into the compound's inhibitory effects on tyrosinase (an enzyme involved in melanin production) revealed competitive inhibition properties, making it a candidate for cosmetic applications targeting hyperpigmentation.
Research Findings
Recent literature emphasizes the diverse applications of this compound:
- Synthesis and Structure-Activity Relationship (SAR) : Various derivatives have been synthesized to enhance biological activity and selectivity towards specific targets.
- Pharmacokinetics : Studies are ongoing to evaluate the pharmacokinetic properties of the compound, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-[(2R)-piperidin-2-yl]benzonitrile |
InChI |
InChI=1S/C12H14N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h4-7,12,14H,1-3,8H2/t12-/m1/s1 |
InChI Key |
AKYCNOVKLQGQGG-GFCCVEGCSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CC=C(C=C2)C#N |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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